1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one
Description
Properties
CAS No. |
919119-18-9 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-[2-(2-phenylethyl)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O/c1-17(24)23-15-13-20(14-16-23)22-21-10-6-5-9-19(21)12-11-18-7-3-2-4-8-18/h2-10,20,22H,11-16H2,1H3 |
InChI Key |
YFAZOMFRCKOQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of Piperidine Derivatives
Reagents :
- 4-(Phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid
- Hexamethylphosphoric triamide
- 2-Bromopropane
-
- Mix 10 parts of the piperidine derivative with hexamethylphosphoric triamide and heat at 110°C.
- After cooling, add 3.7 parts of 2-bromopropane dropwise.
- Stir for several hours and pour the reaction mixture into water.
- Extract the product with methylbenzene, wash, dry, and evaporate to obtain the crude product.
Method B: Hydrogenation and Alkylation
Reagents :
- N-(4-piperidinyl)-N-phenylamide
- Acetic acid
- Palladium-on-charcoal catalyst
-
- Combine N-(4-piperidinyl)-N-phenylamide with acetic acid in a hydrogenation setup.
- Introduce hydrogen gas at room temperature until the reaction is complete.
- Filter off the catalyst and evaporate the solution to yield an oily residue.
- Dissolve in water, alkalize with ammonium hydroxide, and extract with dichloromethane.
Method C: Direct Synthesis from Anilines
Reagents :
- Ethyl aniline
- Propanoic acid anhydride
-
- Mix ethyl aniline with propanoic acid anhydride and reflux for several hours.
- Cool the mixture and add ammonium hydroxide to alkalize.
- Extract with trichloromethane, wash, dry, and evaporate to obtain the desired compound.
After synthesis, purification is essential to isolate the target compound from by-products:
Table: Common Purification Methods
| Method | Description |
|---|---|
| Column Chromatography | Utilizes silica gel or alumina as stationary phase for separation |
| Recrystallization | Involves dissolving in a solvent followed by slow cooling to form crystals |
| Liquid-Liquid Extraction | Separates compounds based on solubility differences in two immiscible liquids |
The final product can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
The preparation of 1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one involves multiple synthetic routes that can be optimized based on available reagents and desired purity levels. Each method has its advantages and challenges, making it crucial for researchers to select the most appropriate approach for their specific needs.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The phenylethyl-anilino group in the target compound increases molecular weight (~356 g/mol) compared to simpler analogs like 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one (218 g/mol) . Halogenation (e.g., bromine in ) adds ~80 g/mol but enhances electrophilicity for further reactions.
Functional Group Impact on Reactivity :
- Nitro groups (e.g., 3,5-dinitrophenyl in ) induce electron-withdrawing effects, stabilizing amide bond isomerization with an energy barrier of ~67 kJ/mol .
- Hydroxy and piperidinylmethyl groups (e.g., ) improve solubility and enable hydrogen bonding, critical for biological interactions.
Biological Activity Trends: Piperidine-ethanone derivatives with aromatic substituents (e.g., phenyl, bromophenyl) show promise in drug discovery (e.g., anthelmintics , fungicides ). The 2-(2-phenylethyl)anilino group in the target compound may enhance blood-brain barrier penetration compared to simpler phenylamino analogs .
Key Observations:
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization, similar to and . Reductive amination is a common strategy for introducing amino groups to piperidine .
Analytical Characterization :
Biological Activity
1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential pharmacological properties. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an ethanone moiety, and a phenylethyl group, contributing to its unique structural characteristics. Its molecular formula is , with a molecular weight of approximately 323.4 g/mol. The IUPAC name reflects its intricate structure, indicating the presence of multiple functional groups that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 919119-14-5 |
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly those associated with mood regulation, potentially offering therapeutic effects for conditions like depression and anxiety.
Interaction with Receptors
The compound is believed to bind to specific receptors or enzymes, influencing biochemical pathways relevant to disease processes. For instance, it may exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.
Antidepressant Activity
A study investigating the antidepressant-like effects of various piperidine derivatives highlighted the potential of compounds similar to this compound in animal models of depression. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Neuroprotective Effects
Research has also explored the neuroprotective properties of the compound. In vitro studies demonstrated that it could inhibit oxidative stress-induced neuronal cell death, possibly through the modulation of antioxidant enzyme activities . This suggests a potential role in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one | Methyl group instead of phenylethyl | Potentially different antidepressant effects |
| 1-(4-amino-2-hydroxyphenyl)ethan-1-one | Amino group on the aromatic ring | Antioxidant properties |
| 1-[4-Fluoro-2-methylphenyl]piperidin-4-one | Incorporates a fluorine atom | Enhanced lipophilicity and receptor interactions |
Q & A
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., synthesis or solvent evaporation) .
- First Aid:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact: Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
- Storage: Keep in airtight containers at 2–8°C, away from ignition sources .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Stepwise Synthesis:
- Purification:
- Yield Monitoring: Track reaction progress via LC-MS and adjust catalyst loading (0.5–2 mol%) to minimize side products .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
- NMR Spectroscopy:
- HPLC-PDA: Assess purity (>95%) using C18 columns (MeCN:H₂O mobile phase) .
Advanced: How can structure-activity relationships (SAR) guide the design of fungicidal derivatives?
Answer:
- Key Modifications:
- Biological Testing:
Basic: How can solubility and bioavailability challenges be addressed for in vivo studies?
Answer:
- Co-Solvent Systems: Use DMSO:PEG-400 (1:4 v/v) for intraperitoneal injections .
- Salt Formation: Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 1.2 mg/mL in PBS) .
- Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetyl) at the ketone moiety for sustained release .
Advanced: What methodologies resolve contradictions in biological activity data across similar derivatives?
Answer:
- Dose-Response Refinement: Perform 8-point IC₅₀ assays (0.1–100 µM) in triplicate to minimize variability .
- Off-Target Profiling: Screen against related kinases (e.g., TLK1B) via competitive binding assays to rule out nonspecific effects .
- Computational Modeling: Use molecular docking (AutoDock Vina) to correlate substituent bulk with binding affinity to target proteins .
Basic: How is crystallographic data utilized to confirm structural integrity?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolve piperidine chair conformation and aniline dihedral angles (target R-factor <0.05) .
- Powder XRD: Compare experimental patterns with simulated data (Mercury 4.0) to detect polymorphic impurities .
Advanced: What strategies improve catalytic efficiency in Pd-mediated reactions for this scaffold?
Answer:
- Ligand Screening: Test BINAP vs. XPhos ligands to stabilize Pd intermediates and reduce β-hydride elimination .
- Microwave-Assisted Synthesis: Apply 100 W irradiation (120°C, 30 min) to accelerate C–N coupling (yield improvement: ~20%) .
- Catalyst Recycling: Immobilize Pd on mesoporous silica (SBA-15) for ≥3 reaction cycles without significant activity loss .
Basic: How can metabolic stability be assessed during preclinical development?
Answer:
- Microsomal Assays: Incubate with rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min desired) .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ >10 µM preferred) .
Advanced: What mechanistic studies elucidate the compound’s kinase inhibition profile?
Answer:
- Kinase Assays: Use recombinant TLK1B in ATP-Glo™ assays to measure IC₅₀ (e.g., 0.5 µM for compound 6 in ).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to ATP-binding pockets .
- CRISPR-Cas9 Knockout Models: Validate target engagement in HEK293 cells lacking TLK1B .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
